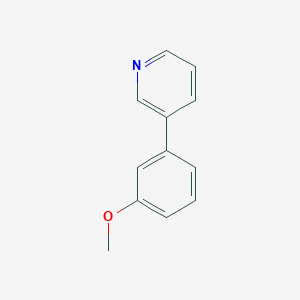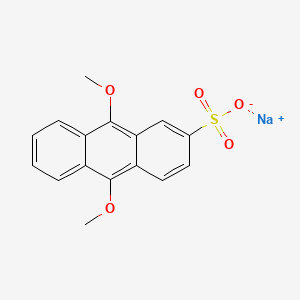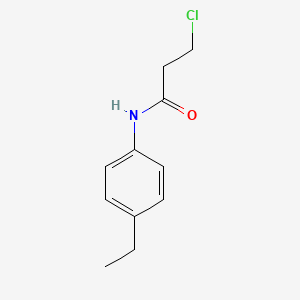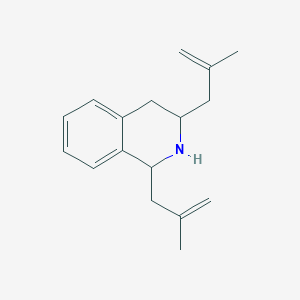![molecular formula C14H24O2 B1364977 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 73152-70-2](/img/structure/B1364977.png)
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid
概述
描述
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is a derivatized bicyclic compound with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . This compound is characterized by its unique bicyclic structure, which includes a carboxylic acid functional group and a pentyl side chain. It is primarily used as an intermediate in various chemical syntheses and has applications in research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with a pentyl halide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize similar synthetic routes but are optimized for efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pentyl side chain can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes .
科学研究应用
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the bicyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity .
相似化合物的比较
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar bicyclic structure with a methoxycarbonyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound with two carboxylic acid groups.
Bicyclo[2.2.2]octane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position
Uniqueness
4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid is unique due to its specific combination of a pentyl side chain and a carboxylic acid group on a bicyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-pentylbicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-13-6-9-14(10-7-13,11-8-13)12(15)16/h2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQHPZFALQQESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CCC(CC1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401134 | |
| Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73152-70-2 | |
| Record name | 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid be used to selectively remove specific components from a mixture?
A1: Yes, research suggests that this compound exhibits molecular selective sorption properties. When incorporated into a β-cyclodextrin based polyurethane sorbent, it demonstrated the ability to selectively remove specific single-component carboxylic acids from mixtures. This selectivity was observed for model naphthenic acids with varying carbon numbers and chemical structures. [] For example, the sorbent showed different affinities for 2-hexyldecanoic acid, trans-4-pentylcyclohexanecarboxylic acid, and lithocholic acid. [] This selective sorption characteristic suggests its potential application in fractionating mixtures of naphthenic acids. [] Furthermore, the study found that granular activated carbon (GAC) and chitosan sorbents did not display the same level of molecular selectivity as the this compound-based copolymer material. []
Q2: Has this compound been explored for use in medical imaging?
A2: Yes, this compound has been investigated as a component of a potential blood-pool MRI contrast agent. Researchers synthesized a novel, nonaromatic, small-molecule gadolinium(3+)-chelate, code-named MP-2269, utilizing this compound as a lipophilic, albumin-binding moiety. [] The compound was conjugated to an amino-functionalized DTPA derivative via a diaspartic acid linker. This design aimed to enhance the agent's blood retention and relaxivity properties. In vivo studies in rabbits revealed promising results, including a biphasic blood clearance profile and excellent enhancement of blood vessels in preliminary MR angiograms. [] These findings suggest that incorporating this compound into contrast agents holds potential for further development in MR angiography. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
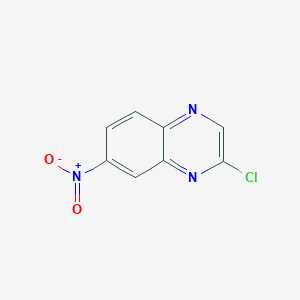
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
![2-[(4-Carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364896.png)
![2-[[[2-(2-Bromo-4-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364897.png)
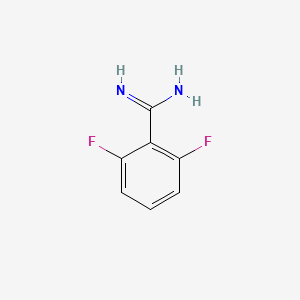

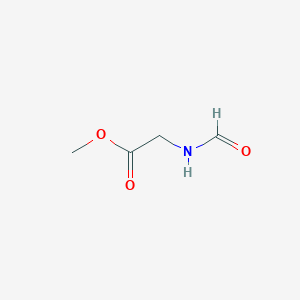

![2-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1364916.png)
